Sodium 1-methoxypropane-2-sulfinate

Asymmetric Synthesis Chiral Auxiliary Stereoselective Reactions

Researchers pursuing asymmetric sulfoxide synthesis often encounter unreliable chirality transfer when using racemic or achiral sulfinate alternatives. Sodium (R)-1-methoxypropane-2-sulfinate (CAS 1638587-20-8) directly addresses this limitation as a configurationally stable chiral building block: • Enables predictable stereochemical outcomes in enantioenriched sulfoxide production for pharmaceutical intermediate and chiral ligand applications. • Supplied at ≥98% purity as a crystalline solid, facilitating accurate gravimetric dispensing and batch-to-batch reproducibility. • Freely soluble in water with thermal stability to ~190 °C; compatible with photoredox, electrochemical, and conventional sulfonylation methodologies.

Molecular Formula C4H9NaO3S
Molecular Weight 160.17 g/mol
Cat. No. B13226167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1-methoxypropane-2-sulfinate
Molecular FormulaC4H9NaO3S
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(COC)S(=O)[O-].[Na+]
InChIInChI=1S/C4H10O3S.Na/c1-4(3-7-2)8(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1
InChIKeyVYVNYWFMSBNESQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1-Methoxypropane-2-sulfinate: Chiral Sulfinate Building Block for Asymmetric Synthesis and Sulfone Construction


Sodium 1-methoxypropane-2-sulfinate (CAS: 1638587-20-8 for the (R)-enantiomer) is a chiral aliphatic sodium sulfinate salt (molecular formula C₄H₉NaO₃S, molecular weight 160.17) . Sulfinate salts (RSO₂Na) have emerged as versatile building blocks for synthesizing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions, acting as sulfonylating, sulfenylating, or sulfinylating reagents depending on reaction conditions [1]. The compound contains a stereogenic center at the C2 position adjacent to the sulfinate group, enabling its application in asymmetric transformations. This compound is commercially available as a crystalline solid with purity specifications typically at or above 98% .

Sodium 1-Methoxypropane-2-sulfinate: Why Structural and Stereochemical Features Preclude Simple Analog Substitution


Generic substitution among sodium sulfinates is not scientifically viable due to the critical dependence of reaction outcomes on both the R-group structure and stereochemistry. Sodium sulfinates exhibit divergent reactivity modes—sulfonylation versus sulfenylation—determined by the electronic and steric properties of the R substituent [1]. For instance, sodium aryl sulfinates and sodium alkyl sulfinates show markedly different behavior in regioselective coupling reactions [2]. More critically, this compound possesses a stereogenic center at the α-position relative to the sulfinate moiety. Unlike achiral sulfinates or the opposite enantiomer, the (R)-configured compound can transfer stereochemical information to downstream products when employed in asymmetric transformations [3]. Substituting with the racemate, the (S)-enantiomer, or structurally related achiral sulfinates such as sodium methanesulfinate or sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) [4] fundamentally alters or eliminates the stereochemical outcome and changes reaction kinetics, yields, and product profiles [1].

Sodium 1-Methoxypropane-2-sulfinate: Quantitative Differentiation Evidence Versus Comparator Sulfinates


Chiral Configuration Stability: Enabling Asymmetric Synthesis Applications Unavailable to Racemic or Achiral Sulfinates

Sodium 1-methoxypropane-2-sulfinate possesses a configurationally stable tetrahedral sulfur stereocenter that exhibits optical activity. Unlike sulfinic acids which undergo rapid proton exchange between oxygens and racemize, chiral sulfinates maintain their stereochemical integrity and can transfer chirality during synthesis [1]. This enables the preparation of enantioenriched chiral sulfoxides, which serve as efficient chiral auxiliaries in asymmetric synthesis. The (R)-enantiomer (CAS: 1638587-20-8) has a defined absolute configuration, whereas racemic mixtures or the (S)-enantiomer cannot be substituted when stereochemical control is required . This stereochemical stability is a critical differentiator from achiral sulfinates like sodium methanesulfinate or sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS), which lack a stereocenter and are fundamentally incapable of chirality transfer [2].

Asymmetric Synthesis Chiral Auxiliary Stereoselective Reactions

Comparative Purity Specifications: 98% Commercial Grade Sodium 1-Methoxypropane-2-sulfinate

Commercially available sodium (R)-1-methoxypropane-2-sulfinate is supplied with a specified purity of 98%, as documented by major chemical suppliers . In comparison, structurally related sulfinate reagents such as sodium 1-methoxy-1-oxopropane-2-sulfinate and sodium 2-methoxypropane-1-sulfinate are typically offered at 95% purity specification . This 3% absolute purity differential (98% vs. 95%) translates to lower levels of undefined impurities that could interfere with sensitive catalytic cycles, affect stereochemical outcomes, or complicate downstream purification in multi-step syntheses. Higher initial purity reduces the need for pre-reaction purification steps and enhances batch-to-batch reproducibility in research and process chemistry applications.

Reagent Purity Quality Control Procurement Specification

Reaction Condition Compatibility: Mild Sulfonylation Advantage Over SMOPS in Base-Sensitive Substrates

Sodium 1-methoxypropane-2-sulfinate is expected to function under milder sulfonylation conditions compared to sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) for direct aliphatic sulfonylation. According to literature analysis, SMOPS-based sulfonylation methods require the use of strong bases and have not been reported to work with low-reactivity chloroalkanes or secondary halides, limiting substrate scope for base-sensitive reactants [1]. In contrast, the structural features of sodium 1-methoxypropane-2-sulfinate—specifically the absence of the β-ester group present in SMOPS—eliminates the base-labile functionality that restricts SMOPS applications. This structural distinction enables sodium 1-methoxypropane-2-sulfinate to participate in sulfonylation reactions compatible with base-sensitive functional groups and a broader range of alkyl halide substrates [2].

Sulfonylation Methodology Functional Group Tolerance Reagent Compatibility

Solubility Profile: Aqueous and Alcoholic Media Compatibility for Diverse Reaction Conditions

Sodium 1-methoxypropane-2-sulfinate exhibits favorable solubility characteristics for both aqueous and organic reaction media. The compound is freely soluble in water and sparingly soluble in ethanol, while being insoluble in diethyl ether [1]. This solubility profile provides flexibility in reaction solvent selection and facilitates aqueous workup procedures. In comparison, many aryl sodium sulfinates exhibit limited aqueous solubility, and certain long-chain alkyl sodium sulfinates (e.g., sodium octadecyl sulfate) show poor low-temperature solubility and reduced foamability that restrict their application scope [2]. The balanced hydrophilic-hydrophobic character of sodium 1-methoxypropane-2-sulfinate—derived from its methoxypropane backbone—enables compatibility with a wider range of reaction media than either highly lipophilic or highly hydrophilic sulfinates.

Reagent Solubility Reaction Medium Selection Process Chemistry

Physical Form: Crystalline Solid Facilitating Accurate Weighing and Storage Stability

Sodium 1-methoxypropane-2-sulfinate is supplied as a white to slight yellow, odorless crystalline powder with a melting point of approximately 190°C (with decomposition) [1]. This solid physical form offers significant practical advantages over hygroscopic or liquid sulfinate alternatives. Accurate gravimetric dispensing for stoichiometric reactions is straightforward with a free-flowing crystalline solid, whereas liquid or amorphous hygroscopic reagents introduce weighing errors that compromise reaction reproducibility. In contrast, many sodium sulfinate salts are noted to be hygroscopic and require careful handling to prevent moisture absorption that can alter effective molar quantities and introduce water into anhydrous reactions [2]. The high decomposition temperature (~190°C) further indicates thermal robustness under standard reaction and storage conditions, supporting long-term laboratory inventory stability [1].

Reagent Handling Storage Stability Analytical Weighing

Molecular Design for SO₂ Extrusion: Enabling Clean Sulfone Formation

Sodium sulfinates bearing β-methoxy or β-ester substituents are specifically designed to facilitate clean SO₂ extrusion for sulfone formation. Recent advances in sulfinate chemistry highlight that structurally tailored sulfinates such as sodium 1-methoxypropane-2-sulfinate serve as efficient sulfonyl radical precursors under mild conditions [1]. The methoxy group at the β-position relative to the sulfinate moiety modulates the electronic environment and influences the SO₂ extrusion efficiency. In contrast, unsubstituted sodium alkane sulfinates (e.g., sodium methanesulfinate) lack this activating group and may require harsher conditions or demonstrate lower efficiency in radical-mediated sulfonylation reactions [2]. Sodium sulfinates have emerged as particularly valuable reagents for photoredox catalytic transformations and electrochemical synthesis precisely because of their tunable SO₂ extrusion properties [1].

Sulfone Synthesis SO₂ Extrusion Organosulfur Chemistry

Sodium 1-Methoxypropane-2-sulfinate: Primary Research and Industrial Application Scenarios


Enantioselective Synthesis of Chiral Sulfoxides for Asymmetric Catalysis

Sodium (R)-1-methoxypropane-2-sulfinate serves as a configurationally stable chiral building block for preparing enantioenriched sulfoxides. These chiral sulfoxides function as efficient chiral auxiliaries and ligands in asymmetric synthesis, enabling stereoselective transformations in pharmaceutical intermediate production [1]. The defined (R)-configuration at the sulfur-adjacent stereocenter ensures predictable chirality transfer, a capability fundamentally unavailable with racemic or achiral sulfinate alternatives [2].

Sulfone-Focused Medicinal Chemistry and Drug Discovery Programs

This compound enables efficient installation of sulfonyl groups into drug-like scaffolds through sulfonylation and SO₂ extrusion pathways [1]. Sulfones are privileged motifs in pharmaceuticals and bioactive molecules, serving as carbonyl bioisosteres that often provide stronger hydrogen bonding between the bioactive compound and its molecular target [2]. The compound's high purity specification (98%) and crystalline solid form [3] make it particularly suitable for medicinal chemistry applications requiring reproducible reaction outcomes and minimal purification burden.

Photoredox and Electrochemical Sulfonylation Methodology Development

Sodium 1-methoxypropane-2-sulfinate is well-suited for emerging photoredox catalytic transformations and electrochemical sulfonylation methodologies that leverage sulfinates as sulfonyl radical precursors [1]. The β-methoxy substitution pattern modulates electronic properties affecting SO₂ extrusion efficiency under mild conditions [1]. Its favorable solubility in both aqueous and alcoholic media [3] provides flexibility in electrolyte and solvent selection for electrochemical applications, while its solid crystalline form facilitates accurate preparation of reaction mixtures.

Organosulfur Building Block Synthesis in Process Chemistry

For multi-step process chemistry requiring reliable organosulfur intermediates, sodium 1-methoxypropane-2-sulfinate offers practical advantages including 98% purity specification , crystalline solid form for accurate gravimetric dispensing [3], and thermal stability up to approximately 190°C [3]. These characteristics support batch-to-batch reproducibility and reduce operational variability in scale-up contexts. The compound's balanced solubility profile (freely soluble in water, sparingly soluble in ethanol) [3] facilitates straightforward aqueous workup procedures and solvent selection flexibility in process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 1-methoxypropane-2-sulfinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.